(2Z)-N-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide
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Overview
Description
(2Z)-N-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes benzyl, chlorobenzyl, ethoxyphenyl, and cyanopropenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the benzyl and chlorobenzyl intermediates: These intermediates are often synthesized through Friedel-Crafts alkylation reactions.
Ethoxyphenyl group attachment: This step may involve etherification reactions using appropriate ethoxyphenyl precursors.
Cyanopropenamide formation: The final step involves the formation of the cyanopropenamide group through a condensation reaction with a suitable nitrile and amide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzyl and chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(2Z)-N-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-N-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives
Uniqueness
(2Z)-N-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C26H23ClN2O3 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(Z)-N-benzyl-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H23ClN2O3/c1-2-31-25-15-21(10-13-24(25)32-18-20-8-11-23(27)12-9-20)14-22(16-28)26(30)29-17-19-6-4-3-5-7-19/h3-15H,2,17-18H2,1H3,(H,29,30)/b22-14- |
InChI Key |
RIQRGSBIOYLFGK-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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